1-Methyl-3-(4-methylphenyl)urea
Description
Properties
CAS No. |
19873-46-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
InChI Key |
SMMVPWIJFDOZON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
Other CAS No. |
19873-46-2 |
Pictograms |
Irritant |
Synonyms |
N-Methyl-N'-p-tolylurea |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most documented method involves nucleophilic acyl substitution between 4-methylaniline and methylcarbamoyl chloride (Fig. 1):
Key parameters :
Experimental Protocol
-
Charge : 4-methylaniline (10.7 g, 0.1 mol) in DCM (150 mL) at 40°C
-
Addition : Methylcarbamoyl chloride (9.8 g, 0.105 mol) dropwise over 20 min
-
Stirring : 1 h under N₂ atmosphere
-
Workup : Wash with 5% HCl (2×50 mL), brine (50 mL)
-
Recrystallization : Ethyl acetate/diethyl ether (1:3 v/v) yields colorless crystals
Table 1 : Optimization data for carbamoyl chloride route
| Parameter | Baseline | Optimized | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | +22% |
| Reaction time (h) | 2 | 1 | No change |
| Solvent | Toluene | DCM | +14% |
| Triethylamine (eq.) | 1.0 | 1.38 | +8% |
Alternative Methods: Isocyanate-Based Pathways
Methyl Isocyanate Route
Reacting 4-methylphenyl isocyanate with methylamine provides a one-step pathway:
Challenges :
-
Methyl isocyanate’s toxicity (TLV 0.02 ppm) necessitates closed systems
-
Requires strict temperature control (<30°C) to prevent oligomerization
Advantages :
-
No base required (amine acts as nucleophile and proton acceptor)
-
Shorter reaction time (30 min vs. 1 h for carbamoyl chloride method)
In Situ Carbamoyl Chloride Generation
For facilities avoiding carbamoyl chloride storage:
-
Phosgene (0.55 eq.) bubbled into methylamine/DCM slurry at -10°C
-
Add 4-methylaniline post-carbamoyl chloride formation
-
Achieves 85% yield but requires phosgene handling infrastructure
Critical Analysis of Purification Techniques
Recrystallization Optimization
-
Solvent screening : Ethyl acetate/ether (1:3) vs. ethanol/water
-
Purity : 99.2% (EA/ether) vs. 97.8% (EtOH/H₂O)
-
Crystal habit : Needles (EA/ether) vs. plates (EtOH/H₂O)
-
Table 2 : Thermal properties of purified product
| Parameter | Value | Method |
|---|---|---|
| Melting point | 141–142°C | DSC (10°C/min) |
| Decomposition onset | 245°C | TGA (N₂ atmosphere) |
| ΔH fusion | 28.4 kJ/mol | Calorimetry |
Scalability and Industrial Considerations
Continuous Flow Reactor Design
-
Residence time : 8.7 min at 50°C (vs. 1 h batch)
-
Productivity : 12.3 kg/h·m³ vs. 4.1 kg/h·m³ for batch
-
Safety : Reduced inventory of toxic intermediates
Cost Analysis (Per Kilogram Basis)
| Component | Carbamoyl Chloride Route | Isocyanate Route |
|---|---|---|
| Raw materials | $142 | $189 |
| Energy | $28 | $35 |
| Waste treatment | $15 | $22 |
| Total | $185 | $246 |
Chemical Reactions Analysis
Bemcentinib undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidative processes.
Reduction: Reduction reactions could modify its structure.
Substitution: Substitution reactions may occur at specific functional groups.
Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3-(4-methylphenyl)urea has been investigated for its potential as an antimicrobial agent. Recent studies have shown that derivatives of urea possess significant activity against various bacterial strains including Staphylococcus aureus and Acinetobacter baumannii .
Case Study: Antimicrobial Activity
- A series of urea derivatives were synthesized and screened for antimicrobial properties. Notably, compounds exhibited promising growth inhibition against Acinetobacter baumannii, with some derivatives showing over 90% inhibition .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 3l | A. baumannii | 94.5 |
| 3e | S. aureus | Moderate |
| 3k | Klebsiella pneumoniae | Moderate |
Agricultural Applications
Urea derivatives are commonly utilized in herbicides and fertilizers due to their ability to enhance nutrient uptake in plants. The compound has been studied for its herbicidal properties, which can be attributed to its structural similarity to other effective herbicides.
Case Study: Herbicidal Efficacy
- Research indicates that certain urea derivatives exhibit selective herbicidal activity against specific weed species, making them valuable in agricultural formulations .
Synthesis of Polymers
The compound serves as a building block in the synthesis of polymers and resins due to its reactivity and ability to form stable bonds with various monomers. This property is exploited in the production of high-performance materials used in coatings and adhesives.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield aldehydes or carboxylic acids.
- Reduction : Can produce amines or alcohols.
- Substitution : Can participate in nucleophilic substitution reactions, leading to diverse derivatives .
Mechanism of Action
The compound’s mechanism of action involves inhibiting AXL kinase, disrupting downstream signaling pathways. AXL is implicated in cancer progression, angiogenesis, and immune evasion. By targeting AXL, Bemcentinib modulates these processes.
Comparison with Similar Compounds
Research and Regulatory Considerations
- Environmental Impact : Substituted ureas like UF require sensitive detection methods (e.g., QuPPe-UPLC-MS/MS) due to their persistence in crops .
- Regulatory Limits : The EPA mandates tolerances ≤10 µg/kg for fluometuron metabolites in food commodities, underscoring the need for rigorous residue analysis .
- Pharmacological Potential: Urea derivatives are explored as glucokinase activators and analgesics, suggesting broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-3-(4-methylphenyl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via urea bridge formation between substituted anilines and methyl isocyanate. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. For optimization, reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Adjusting the electron-donating/withdrawing groups on the aromatic rings may influence reaction kinetics .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C spectra with reference data for urea protons (~6.5–8.5 ppm for aromatic protons, ~3.0 ppm for methyl groups) and carbonyl carbons (~155–160 ppm).
- FT-IR : Validate urea C=O stretching (~1640–1680 cm) and N-H bending (~1500–1600 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 179.1) and fragmentation patterns.
Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. What are the best practices for handling and storing this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity (>60% RH). Pre-weigh aliquots in a glovebox for hygroscopicity-sensitive applications. Regularly monitor stability via HPLC to detect degradation products (e.g., substituted anilines) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during this process?
- Methodological Answer : Use SHELXL for structure refinement by importing X-ray diffraction data (e.g., .hkl files). Key steps:
- Initial Model : Assign hydrogen atoms geometrically and refine isotropic thermal parameters.
- Constraints : Apply restraints for disordered methyl or aryl groups.
- Validation : Check R-factors (<5%), residual electron density maps, and PLATON/CHECKCIF for geometric outliers. Challenges include resolving disorder in the urea moiety or aromatic rings, which may require twinning corrections or multi-conformer modeling .
Q. What analytical methods are validated for detecting this compound and its metabolites in environmental matrices (e.g., soil, water)?
- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., C-urea analogs) for quantification. Sample preparation:
- Extraction : Use acetonitrile/water (80:20) for soil/sediment, solid-phase extraction (C18 cartridges) for water.
- Chromatography : Reverse-phase C18 column (2.6 µm, 100 Å), gradient elution (0.1% formic acid in water/acetonitrile).
- Metabolite Identification : Monitor characteristic transitions (e.g., m/z 179→107 for parent compound, m/z 165→93 for demethylated metabolites). Validation criteria: recovery (70–120%), LOQ (<0.1 µg/L), and matrix effect correction .
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound be resolved in mechanistic studies?
- Methodological Answer : Design dose-response assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa). Use molecular docking to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase vs. human kinases). Validate off-target effects via CRISPR knockout models or competitive binding assays. Statistical analysis (ANOVA, Tukey’s test) identifies significant discrepancies .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic or photochemical applications?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map reaction pathways:
- Electrophilicity : Calculate Fukui indices for urea carbonyl and aromatic methyl groups.
- Photostability : Simulate UV-Vis spectra (TD-DFT) to identify excited-state decay mechanisms.
- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMSO). Validate predictions with experimental kinetic studies (e.g., fluorescence quenching for photochemical reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
